STO-609 acetate

CaMKK Isoform Selectivity Kinase Inhibition Biochemical Assay

STO-609 acetate (CAS 1173022-21-3) is a cell-permeable, ATP-competitive inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaMKK), a critical upstream regulator of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK). The compound inhibits recombinant CaMKKα and CaMKKβ with Ki values of 80 ng/mL and 15 ng/mL, respectively, and demonstrates >80-fold selectivity for CaMKKs over downstream CaM kinases (CaMKI, CaMKII, CaMKIV) as well as MLCK, PKC, PKA, and p42 MAPK.

Molecular Formula C21H14N2O5
Molecular Weight 374.352
CAS No. 1173022-21-3; 52029-86-4
Cat. No. B2731821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTO-609 acetate
CAS1173022-21-3; 52029-86-4
Molecular FormulaC21H14N2O5
Molecular Weight374.352
Structural Identifiers
SMILESCC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
InChIInChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4)
InChIKeyWNRSTFUVBWNELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





STO-609 Acetate: A Selective CaMKK Inhibitor with Distinct Isoform Sensitivity


STO-609 acetate (CAS 1173022-21-3) is a cell-permeable, ATP-competitive inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaMKK), a critical upstream regulator of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK) [1]. The compound inhibits recombinant CaMKKα and CaMKKβ with Ki values of 80 ng/mL and 15 ng/mL, respectively, and demonstrates >80-fold selectivity for CaMKKs over downstream CaM kinases (CaMKI, CaMKII, CaMKIV) as well as MLCK, PKC, PKA, and p42 MAPK [2]. The acetate salt form ensures improved solubility and handling for in vitro and in vivo applications .

Why Generic CaMKK Inhibitors Cannot Substitute for STO-609 Acetate


CaMKK inhibitors exhibit profound functional divergence across isoform selectivity, off-target kinase engagement, and cellular potency, rendering generic substitution scientifically invalid. STO-609 acetate provides defined Ki values for CaMKKα (80 ng/mL) and CaMKKβ (15 ng/mL) [1], while alternative compounds such as GSK650394 display extreme promiscuity across the kinome (inhibiting >30 kinases at >90% at 1 µM) [2]. Furthermore, newer chemical probes like SGC-CAMKK2-1 achieve superior CAMKK2 selectivity in 400+ kinase panels but require distinct cellular concentrations (1.6 µM vs. STO-609 at ~11 µM for AMPK phosphorylation inhibition) . These disparities in isoform bias, off-target profiles, and cellular EC50 values directly impact experimental reproducibility and biological interpretation, necessitating evidence-based selection of the precise tool compound.

Quantitative Evidence Guide for STO-609 Acetate Differentiation


Differential Inhibition of CaMKKα versus CaMKKβ Isoforms by STO-609 Acetate

STO-609 acetate exhibits a 5.3-fold preference for inhibiting CaMKKβ (Ki = 15 ng/mL) over CaMKKα (Ki = 80 ng/mL) in recombinant enzyme assays [1]. In contrast, the derivative TIM-063 shows a more balanced pan-CaMKK inhibition profile with Ki values of 0.2 µM for CaMKKβ and 0.35 µM for CaMKKα (approximately 1.75-fold difference) [2]. This differential isoform sensitivity of STO-609 acetate provides a unique experimental tool to distinguish the functional roles of CaMKKα versus CaMKKβ in cellular signaling cascades.

CaMKK Isoform Selectivity Kinase Inhibition Biochemical Assay

Comparative Cellular Potency of STO-609 Acetate versus SGC-CAMKK2-1 for AMPK Phosphorylation Inhibition

In C4-2 prostate cancer cells, SGC-CAMKK2-1 inhibits AMPK phosphorylation at Thr172 with an IC50 of 1.6 µM, which is 7-fold more potent than STO-609 acetate (estimated IC50 ~11.2 µM based on the reported 7-fold difference) . This quantitative difference in cellular potency establishes SGC-CAMKK2-1 as a superior cellular probe for CAMKK2-dependent AMPK signaling, while STO-609 acetate remains the benchmark for in vivo applications requiring established pharmacokinetic and safety profiles.

Cellular Assay AMPK Signaling Prostate Cancer Cells

Kinome-Wide Selectivity Profile of STO-609 Acetate Compared to GSK650394

At a concentration of 1 µM, STO-609 acetate inhibits 12.9% of a 140-kinase panel by ≥50% (18 out of 140 kinases), whereas the promiscuous inhibitor GSK650394 inhibits >30 kinases at >90% inhibition in similar panels [1][2]. This quantitative comparison reveals that while STO-609 acetate is not a perfectly selective probe, it offers substantially cleaner kinome-wide selectivity than GSK650394, which inhibits a broad swath of kinases including SGK1, SGK2, and numerous off-targets [2].

Kinase Selectivity Off-Target Profiling Chemical Probe

Structural Basis for STO-609 Selectivity: ATP-Competitive Binding to CaMKKβ Catalytic Domain

The 2.4 Å crystal structure of the human CaMKKβ catalytic domain in complex with STO-609 reveals that the inhibitor binds to the ATP-binding pocket, with the CaMKKβ-specific residue Pro274 serving as a critical determinant for selective inhibition [1]. Mutagenesis studies confirm that Pro274, which replaces a conserved acidic residue found in other protein kinases, is essential for the high-affinity binding of STO-609 to CaMKKβ [1]. This structural information provides a rational basis for understanding why STO-609 acetate does not inhibit downstream CaM kinases and why other ATP-competitive CaMKK inhibitors (e.g., GSK650394) exhibit distinct selectivity profiles due to different binding interactions with the hinge region [2].

X-ray Crystallography ATP-Binding Pocket Inhibitor Design

Optimal Research and Industrial Applications for STO-609 Acetate


Discriminating CaMKKα versus CaMKKβ Functions in Primary Cells

Researchers seeking to dissect the distinct physiological roles of CaMKKα and CaMKKβ should utilize STO-609 acetate due to its 5.3-fold preferential inhibition of CaMKKβ (Ki = 15 ng/mL) over CaMKKα (Ki = 80 ng/mL) [6]. This differential sensitivity allows for isoform-specific pathway interrogation at carefully titrated concentrations (e.g., 1-5 µg/mL) where CaMKKβ is fully inhibited while CaMKKα retains partial activity, a capability not offered by pan-CaMKK inhibitors like TIM-063 (1.75-fold difference) .

In Vivo Studies Requiring Extensive Historical Validation and Established Pharmacokinetics

For in vivo pharmacological studies—such as the recent demonstration that STO-609 acetate (30 µg/kg) abolishes EP4-induced AMPK phosphorylation and reduces lung metastasis in murine models—STO-609 acetate remains the gold-standard tool compound due to its decades-long publication record and well-documented in vivo dosing regimens [6]. While newer inhibitors like SGC-CAMKK2-1 offer improved cellular potency (7-fold more potent in C4-2 cells) , their in vivo pharmacokinetics, toxicity profiles, and long-term target engagement are less established, making STO-609 acetate the more reliable choice for reproducible animal studies.

Validation of CAMKK2-Dependent Signaling in Disease Models with Moderate Throughput Requirements

In cellular models where complete CAMKK2 inhibition is not required or where the 5.3-fold isoform bias of STO-609 acetate provides functional insight, STO-609 acetate offers a balanced selectivity profile (12.9% of 140 kinases inhibited ≥50% at 1 µM) [6]. This moderate off-target engagement is acceptable for many disease-relevant cellular assays (e.g., cancer cell migration, autophagy, metabolic regulation) and is preferable to the extreme promiscuity of GSK650394 (>30 kinases inhibited >90%) , which would confound interpretation of phenotypic outcomes.

Structure-Guided Design of Next-Generation CaMKK Inhibitors

Medicinal chemistry programs aiming to develop improved CaMKK inhibitors with defined binding modes should leverage the solved 2.4 Å crystal structure of CaMKKβ in complex with STO-609 [6]. The identification of Pro274 as a key selectivity determinant provides a rational starting point for scaffold hopping and optimization campaigns, as demonstrated by the recent development of TIM-063 and SGC-CAMKK2-1 . STO-609 acetate thus serves not only as an experimental tool but also as a validated structural template for inhibitor discovery.

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